molecular formula C8H9FN2O2 B2519338 Methyl 2-fluoro-4-hydrazinylbenzoate CAS No. 1367356-26-0

Methyl 2-fluoro-4-hydrazinylbenzoate

Cat. No.: B2519338
CAS No.: 1367356-26-0
M. Wt: 184.17
InChI Key: ZAHOCWNHNWSCHI-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-hydrazinylbenzoate is a chemical compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is characterized by the presence of a fluorine atom and a hydrazinyl group attached to a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-4-hydrazinylbenzoate typically involves the esterification of 2-fluoro-4-hydrazinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous-flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-hydrazinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the fluorine atom can produce various substituted benzoates .

Scientific Research Applications

Methyl 2-fluoro-4-hydrazinylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-4-hydrazinylbenzoate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-4-hydrazinylbenzoate is unique due to the presence of both a fluorine atom and a hydrazinyl group, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the hydrazinyl group provides a reactive site for further chemical modifications .

Properties

IUPAC Name

methyl 2-fluoro-4-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOCWNHNWSCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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